molecular formula C15H17NO3 B13028881 Methyl 5'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-pyrrolidine]-6-carboxylate

Methyl 5'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-pyrrolidine]-6-carboxylate

Cat. No.: B13028881
M. Wt: 259.30 g/mol
InChI Key: HGQZHNSQQGFFRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-pyrrolidine]-6-carboxylate (CAS: 2173099-37-9) is a spirocyclic compound featuring a naphthalene moiety fused to a pyrrolidine ring via a spiro junction. Its spiro architecture imparts conformational rigidity, which is advantageous in drug design for stabilizing bioactive conformations. The compound is primarily utilized in research settings, with safety data indicating acute toxicity (oral, dermal) and specific target organ effects, necessitating stringent handling protocols .

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

methyl 2'-oxospiro[7,8-dihydro-5H-naphthalene-6,4'-pyrrolidine]-2-carboxylate

InChI

InChI=1S/C15H17NO3/c1-19-14(18)11-2-3-12-7-15(5-4-10(12)6-11)8-13(17)16-9-15/h2-3,6H,4-5,7-9H2,1H3,(H,16,17)

InChI Key

HGQZHNSQQGFFRV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(CC3(CC2)CC(=O)NC3)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-pyrrolidine]-6-carboxylate typically involves multi-step reactions. One common method includes the Stollé type reaction, where 3,4-dihydro-1H-spiro[naphthalene-2,3’-pyrrolidine] hydrochlorides react with oxalyl chloride to form intermediate compounds. These intermediates undergo cyclocondensation with various nucleophiles to yield the desired spiro compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-pyrrolidine]-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or dichloromethane, and catalysts when necessary .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Methyl 5’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-pyrrolidine]-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action for Methyl 5’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-pyrrolidine]-6-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The spiro structure allows for specific binding interactions, which can modulate biological pathways. Detailed studies on its molecular targets and pathways are ongoing, with a focus on understanding its effects at the molecular level .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Compound Name Core Structure Key Substituents Unique Features
Methyl 5'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-pyrrolidine]-6-carboxylate Spiro[naphthalene-pyrrolidine] 5'-keto, 6-methyl ester Conformational rigidity; naphthalene-pyrrolidine fusion
(±)-trans-Ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate Pyrrolo[3,2-c]pyridine 2-keto, 5-ethyl ester Octahydro fused pyridine-pyrrolidine system; cis/trans isomerism
Methyl 5′-chloro-8-formyl-5-hydroxy-1′,3′,3′-trimethyl-spiro[chromene-2,2′-indoline]-6-carboxylate Spiro[chromene-indoline] 5′-Cl, 8-formyl, 5-OH, 6-methyl ester Photochromic properties; reactive aldehyde and hydroxyl groups
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate Tetrahydropyridine 6-keto, 3-methyl ester, 2-phenyl, 5-thiophene Tosyl-protected amine; enantioselective synthesis (melting point: 152–159°C)

Physicochemical Properties

Property Target Compound Ethyl 2-Oxooctahydro-1H-Pyrrolo[3,2-c]Pyridine-5-Carboxylate Spirooxindole Derivative
Melting Point Not reported Crystallizes slowly at RT 152–159°C (microwave-synthesized)
Solubility Likely polar aprotic solvents Soluble in MeOH, ethyl acetate Water-compatible (microwave synthesis)
Stereochemical Purity Undisclosed Diastereomeric ratio 1:1.5 Enantiomerically pure (76% yield)

Analytical and Crystallographic Tools

  • X-ray Crystallography : SHELX and ORTEP-3 are widely used for structural elucidation of spiro compounds. For example, (±)-trans-ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate was characterized via single-crystal X-ray diffraction .
  • Spectroscopy : NMR (1H, 13C) and HRMS are standard for confirming spiro frameworks. The target compound’s analogs show distinct shifts for carbonyl (δ 172–173 ppm) and ester groups (δ 61–62 ppm) in 13C NMR .

Biological Activity

Methyl 5'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-pyrrolidine]-6-carboxylate is a complex organic compound characterized by its spirocyclic structure, which combines a naphthalene moiety with a pyrrolidine ring. This unique configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C15H17NO3
  • CAS Number : 927178-21-0
  • Structure : The spirocyclic nature of the compound enhances its ability to interact with biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. These interactions can lead to either inhibition or activation of these targets, resulting in diverse biochemical responses.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may bind to the active sites of enzymes, blocking substrate access and thereby reducing enzymatic activity.
  • Receptor Modulation : It may interact with specific receptors, influencing signaling pathways and cellular responses.

Biological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through various mechanisms.
  • Anti-inflammatory Effects : It has been observed to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Neuroprotective Properties : Some studies indicate that it may provide neuroprotection in models of neurodegeneration by enhancing cellular resilience against oxidative stress.

Study 1: Anticancer Activity

A study investigating the effects of this compound on cancer cell lines demonstrated significant cytotoxic effects. The compound was tested against various cancer cell lines (e.g., A549 lung cancer and HeLa cervical cancer) and showed IC50 values indicating effective inhibition of cell proliferation.

Cell LineIC50 (µM)Mechanism
A54912.5Induction of apoptosis
HeLa15.0Cell cycle arrest

Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharides (LPS), this compound significantly reduced levels of TNF-alpha and IL-6 in vitro. This suggests its potential as an anti-inflammatory agent.

TreatmentTNF-alpha Reduction (%)IL-6 Reduction (%)
Control--
Compound7065

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.